5,6-Diaminoindane

Description

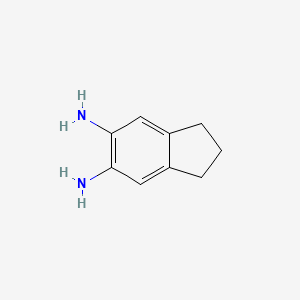

5,6-Diaminoindane (C₉H₁₂N₂, molecular weight: 148.21 g/mol) is a bicyclic organic compound featuring an indane backbone with amino groups at the 5- and 6-positions (Figure 1). It is supplied as a transparent solid with a purity of ≥97% (NMR-confirmed) . The compound is commercially available through specialized suppliers like LEAPChem, which markets it for research and development purposes .

Properties

IUPAC Name |

2,3-dihydro-1H-indene-5,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-4-6-2-1-3-7(6)5-9(8)11/h4-5H,1-3,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOUJLNQAHTBBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50442976 | |

| Record name | 5,6-DIAMINOINDANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52957-65-0 | |

| Record name | 5,6-DIAMINOINDANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diaminoindane typically involves the reduction of nitroindane derivatives. One common method is the catalytic hydrogenation of 5,6-dinitroindane using a palladium catalyst under hydrogen gas. The reaction is carried out in a suitable solvent such as ethanol or methanol at room temperature, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5,6-Diaminoindane undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms, which can then be substituted with other nucleophiles.

Major Products Formed

Oxidation: Formation of 5,6-dinitroindane or 5,6-nitrosoindane.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted indane derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

5,6-Diaminoindane derivatives have shown potential as antiviral agents, particularly in inhibiting HIV entry. Research indicates that specific isomers of diaminoindanes can effectively disrupt the CD4:gp120 interaction, which is crucial for HIV-1 viral entry into T-cells. A study demonstrated that trans-1,2-diaminoindane isomers were effective in virtual screening for compounds that could inhibit this interaction, showcasing their potential as small molecule antagonists in HIV treatment .

Inhibition of Protein-Protein Interactions

The ability of this compound to inhibit protein-protein interactions has been explored in various contexts. Its structural properties allow it to target specific "hotspots" on proteins, making it a candidate for drug design aimed at diseases where such interactions play a critical role .

Materials Science

Polymer Chemistry

this compound can be utilized as a building block in the synthesis of polymers with enhanced properties. Its amino groups can participate in various chemical reactions, leading to the development of new materials with specific functionalities. For example, it has been incorporated into polyurethanes and epoxy resins to improve mechanical strength and thermal stability .

Catalysis

Recent studies have highlighted the use of this compound in organocatalysis. It serves as a bifunctional catalyst in asymmetric reactions, facilitating the formation of complex organic molecules with high enantioselectivity. This application is particularly valuable in the pharmaceutical industry for synthesizing chiral drugs .

Case Study 1: Antiviral Screening

A screening study involving this compound derivatives revealed their efficacy in inhibiting HIV-1 infection in CD4-positive T-cells. The study reported IC50 values indicating significant antiviral activity and highlighted the need for further development of these compounds into therapeutic agents .

Case Study 2: Polymer Development

Researchers synthesized a series of polyurethanes using this compound as a chain extender. The resulting materials exhibited improved tensile strength and elasticity compared to conventional polyurethanes. This advancement suggests potential applications in coatings and flexible materials .

Data Tables

Mechanism of Action

The mechanism of action of 5,6-Diaminoindane involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. In medicinal chemistry, this compound derivatives may act on specific enzymes or receptors, modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Aminoindanes are a class of bicyclic amines with structural and pharmacological parallels to amphetamines. Below is a comparative analysis of 5,6-Diaminoindane and its analogs:

Table 1: Structural and Pharmacological Comparison of Aminoindanes

Key Observations:

Structural Differences: this compound is unique for its dual amino groups at the 5- and 6-positions, unlike other analogs that typically feature single amino groups at position 2. This diamine structure may enhance its chelating properties or reactivity in organic synthesis. Substituents like methylenedioxy (MDAI), iodo (5-IAI), and methoxy/methyl (MMAI) modulate receptor interactions. For example, MDAI’s methylenedioxy group mimics MDMA, enabling serotonin transporter (SERT) inhibition .

Pharmacological Profiles: MDAI and 5-IAI are well-documented for their psychoactive effects, acting as serotonin-norepinephrine releasing agents (SNDRAs) . In contrast, this compound lacks published data on neuropharmacological activity. Toxicity: MDAI and 5-IAI exhibit significant risks, including hyperthermia, seizures, and fatalities in both animal models and humans .

Applications: While MDAI and 5-IAI are associated with recreational misuse as "legal highs," this compound’s applications appear confined to chemical research, such as coordination chemistry or peptide synthesis .

Research Findings and Gaps

This compound: No peer-reviewed studies on its biological activity or toxicology exist.

MDAI and 5-IAI: MDAI’s entactogenic effects are dose-dependent, with 100–150 mg inducing euphoria and 200+ mg leading to adverse effects (tachycardia, hyperthermia) . 5-IAI’s iodine substituent increases lipophilicity, enhancing blood-brain barrier penetration and potency compared to non-halogenated analogs .

Toxicological Risks: Acute toxicity in aminoindanes correlates with serotonin syndrome-like effects. For instance, MDAI’s LD₅₀ in mice (112 mg/kg) underscores its narrow safety margin .

Biological Activity

5,6-Diaminoindane is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and proteins involved in lipid metabolism and cellular processes. This article delves into the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

This compound is characterized by its indane structure with amino groups at the 5 and 6 positions. This configuration is crucial for its interaction with biological targets.

Research indicates that this compound acts primarily as a microsomal triglyceride transfer protein (MTP) inhibitor. MTP plays a significant role in the assembly and secretion of very low-density lipoproteins (VLDL) in the liver. By inhibiting MTP, this compound can reduce the levels of triglycerides and cholesterol in circulation.

Key Findings

- Inhibition of Triglyceride Transfer : In vitro studies demonstrated that derivatives of diaminoindanes, including this compound, significantly inhibited triglyceride transfer between liposomes with IC50 values in the nanomolar range, indicating potent activity against MTP .

- Impact on Lipid Levels : In animal models (normolipidemic rats and dogs), oral administration of MTP inhibitors resulted in a dose-dependent reduction in plasma triglycerides and total cholesterol levels. Notably, these compounds also prevented postprandial spikes in triglycerides after fat intake .

- Hepatic Effects : While inhibiting MTP can lead to increased hepatic lipid accumulation, studies have shown that this effect is reversible upon withdrawal of the compound. The increase in hepatic cholesterol and triglyceride levels was not associated with significant changes in liver weight .

Case Studies

Several case studies have highlighted the effectiveness of this compound derivatives:

- Study on HepG2 Cells : A study evaluated the antiproliferative effects of various diaminoindane derivatives on HepG2 liver cancer cells. Results indicated that some derivatives exhibited significant cytotoxicity, suggesting potential applications in cancer therapy .

- Dopamine Receptor Interaction : Another investigation found that related compounds acted as selective dopamine D3 receptor antagonists, which may have implications for treating psychiatric disorders .

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.